molecular formula C20H34O B14629718 2,6-DI-Tert-butyl-4-hexylphenol CAS No. 56280-62-7

2,6-DI-Tert-butyl-4-hexylphenol

Cat. No.: B14629718
CAS No.: 56280-62-7
M. Wt: 290.5 g/mol
InChI Key: YZUYDHQEUJQTOI-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-hexylphenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by the presence of two tert-butyl groups and a hexyl group attached to a phenolic ring. It is known for its antioxidant properties and is widely used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-DI-Tert-butyl-4-hexylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with tert-butyl chloride and hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5OH+2(CH3)3CCl+C6H13Cl(CH3)3C6H2(C6H13)OH+2HClC_6H_5OH + 2 (CH_3)_3CCl + C_6H_{13}Cl \rightarrow (CH_3)_3C_6H_2(C_6H_{13})OH + 2 HCl C6​H5​OH+2(CH3​)3​CCl+C6​H13​Cl→(CH3​)3​C6​H2​(C6​H13​)OH+2HCl

Industrial Production Methods

Industrial production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-hexylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and hydroxyquinones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2,6-DI-Tert-butyl-4-hexylphenol has a wide range of scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing lipid peroxidation in biological membranes.

    Industry: Utilized as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and gumming.

Mechanism of Action

The antioxidant properties of 2,6-DI-Tert-butyl-4-hexylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby terminating the radical chain reaction. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized by the compound, preventing oxidative damage to materials and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxytoluene (BHT): Another alkylated phenol with antioxidant properties, commonly used in food and cosmetics.

    2,6-Di-tert-butylphenol: Similar structure but lacks the hexyl group, used as an antioxidant in polymers and fuels.

    2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer in fuels and polymers.

Uniqueness

2,6-DI-Tert-butyl-4-hexylphenol is unique due to the presence of the hexyl group, which enhances its lipophilicity and makes it more effective in non-polar environments compared to other similar compounds. This property makes it particularly useful in applications involving hydrocarbon-based products.

Properties

CAS No.

56280-62-7

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-hexylphenol

InChI

InChI=1S/C20H34O/c1-8-9-10-11-12-15-13-16(19(2,3)4)18(21)17(14-15)20(5,6)7/h13-14,21H,8-12H2,1-7H3

InChI Key

YZUYDHQEUJQTOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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